molecular formula C12H19BO4 B1408906 (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid CAS No. 1704067-37-7

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid

Cat. No.: B1408906
CAS No.: 1704067-37-7
M. Wt: 238.09 g/mol
InChI Key: AFAUBBGSFSIHKR-UHFFFAOYSA-N
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Description

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxypropoxy group and a methyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid typically involves the reaction of 3-(3-ethoxypropoxy)-4-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and palladium catalysts to facilitate the coupling reaction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate or sodium hydroxide to maintain the desired pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the ethoxypropoxy and methyl substituents.

    4-Methylphenylboronic acid: Similar to (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid but without the ethoxypropoxy group.

    3-Ethoxypropoxyphenylboronic acid: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both ethoxypropoxy and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[3-(3-ethoxypropoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-3-16-7-4-8-17-12-9-11(13(14)15)6-5-10(12)2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAUBBGSFSIHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCOCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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